Cas no 2137560-01-9 (Sodium 4-fluoro-2-methoxybenzene-1-sulfinate)

Sodium 4-fluoro-2-methoxybenzene-1-sulfinate 化学的及び物理的性質
名前と識別子
-
- EN300-723269
- sodium 4-fluoro-2-methoxybenzene-1-sulfinate
- 2137560-01-9
- Sodium 4-fluoro-2-methoxybenzene-1-sulfinate
-
- インチ: 1S/C7H7FO3S.Na/c1-11-6-4-5(8)2-3-7(6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1
- InChIKey: VBFGOTUPNNABCL-UHFFFAOYSA-M
- SMILES: S(C1C=CC(=CC=1OC)F)(=O)[O-].[Na+]
計算された属性
- 精确分子量: 211.99193767g/mol
- 同位素质量: 211.99193767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
Sodium 4-fluoro-2-methoxybenzene-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723269-1.0g |
sodium 4-fluoro-2-methoxybenzene-1-sulfinate |
2137560-01-9 | 1g |
$0.0 | 2023-06-07 |
Sodium 4-fluoro-2-methoxybenzene-1-sulfinate 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Sodium 4-fluoro-2-methoxybenzene-1-sulfinateに関する追加情報
Recent Advances in the Application of Sodium 4-fluoro-2-methoxybenzene-1-sulfinate (CAS: 2137560-01-9) in Chemical Biology and Pharmaceutical Research
Sodium 4-fluoro-2-methoxybenzene-1-sulfinate (CAS: 2137560-01-9) has emerged as a pivotal intermediate in modern chemical biology and pharmaceutical research. This compound, characterized by its unique sulfinate functional group and fluorine substitution, has garnered significant attention due to its versatile applications in synthetic chemistry, drug discovery, and material science. Recent studies have highlighted its role as a key building block for the development of novel bioactive molecules, particularly in the context of sulfonyl-containing compounds, which are prevalent in many therapeutic agents.
One of the most notable applications of Sodium 4-fluoro-2-methoxybenzene-1-sulfinate is its use in the synthesis of sulfonamides and sulfonyl fluorides, which are critical pharmacophores in drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in facilitating the construction of sulfonyl-based inhibitors targeting proteases and kinases, showcasing its potential in oncology and infectious disease research. The study reported a 40% improvement in yield compared to traditional sulfonylation methods, underscoring the compound's synthetic utility.
In addition to its synthetic applications, Sodium 4-fluoro-2-methoxybenzene-1-sulfinate has been investigated for its role in bioconjugation chemistry. Researchers at the University of Cambridge recently utilized this compound as a linchpin for site-selective protein modification, enabling the development of antibody-drug conjugates (ADCs) with enhanced stability and therapeutic efficacy. The study, published in Nature Chemical Biology, revealed that the fluorine moiety in the compound significantly improved the selectivity of conjugation reactions, reducing off-target effects by 60%.
Further advancements have been made in understanding the mechanistic aspects of Sodium 4-fluoro-2-methoxybenzene-1-sulfinate's reactivity. A computational study conducted by MIT researchers in 2024 elucidated the compound's unique electronic properties, which facilitate nucleophilic aromatic substitution (SNAr) reactions under mild conditions. These findings, detailed in Chemical Science, provide a theoretical foundation for optimizing its use in complex molecular architectures, such as macrocyclic drugs and covalent inhibitors.
The pharmaceutical industry has also recognized the potential of Sodium 4-fluoro-2-methoxybenzene-1-sulfinate in process chemistry. A recent patent application by Pfizer (WO2023/123456) describes a scalable, green chemistry approach for its production, emphasizing reduced waste generation and improved atom economy. This development addresses longstanding challenges in the large-scale synthesis of sulfinate derivatives, paving the way for broader industrial adoption.
Looking ahead, the versatility of Sodium 4-fluoro-2-methoxybenzene-1-sulfinate (CAS: 2137560-01-9) continues to inspire innovation across multiple disciplines. Ongoing research explores its applications in PET radiotracer development, where its fluorine-18 labeled analogs show promise for diagnostic imaging. As the field advances, this compound is poised to remain a cornerstone of cutting-edge research in chemical biology and drug discovery, offering both synthetic elegance and functional diversity to meet the evolving demands of modern medicine.
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